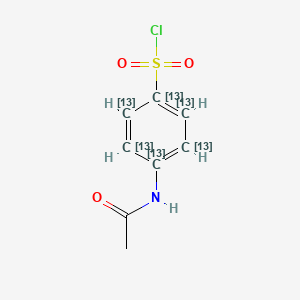
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride is a chemical compound with the molecular formula C8H8ClNO3S . It has a molecular weight of 239.63 g/mol . The compound is used in proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is 4-acetamido (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3 value of 1.4, indicating its relative lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 71.6 Ų .Scientific Research Applications
Enzyme Inhibitory Kinetics and Computational Studies:
- 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride derivatives have been studied for their enzyme inhibitory activities, particularly in the context of Alzheimer's disease. For example, sulfonamides derived from similar compounds have demonstrated significant acetylcholinesterase inhibitory activity, which is relevant in the treatment of Alzheimer's disease (Abbasi et al., 2018).
Antibacterial Potential:
- These compounds have also been explored for their antibacterial properties. N-substituted sulfonamides bearing benzodioxane moiety synthesized using related sulfonyl chlorides have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Synthesis of Pharmaceuticals and Other Chemicals:
- Sulfonyl chlorides, like 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride, are extensively used in the production of pharmaceuticals, dyes, herbicides, and as intermediates in the synthesis of various chemicals (Lezina et al., 2011).
Synthesis of Artificial Haptens:
- Research has been conducted on the synthesis of artificial haptens using similar sulfonyl chlorides, which can be foundational for the development of multi-residue detection kits in pharmaceutical applications (Duan Yu-lin, 2013).
Vibrational Spectroscopic and Computational Studies:
- Sulfonyl chloride derivatives, including those similar to 4-N-Acetylaminobenzene-13C6-sulfonyl Chloride, have been studied for their vibrational spectroscopic properties and molecular geometry, contributing to the understanding of their chemical significance and potential applications (Nagarajan & Krishnakumar, 2018).
Gas-Phase Electron Diffraction and Quantum Chemical Studies:
- Studies involving gas-phase electron diffraction and quantum chemical analysis of similar sulfonyl chlorides have been performed to understand their molecular structure, which is crucial for their effective application in various fields (Petrov et al., 2009).
Future Directions
properties
IUPAC Name |
4-acetamido(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675519 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-Acetylaminobenzene-13C6-sulfonyl Chloride | |
CAS RN |
1216418-07-3 |
Source


|
| Record name | 4-Acetamido(~13~C_6_)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)







